5-Styryl-1,3,4-oxadiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-12-11-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHYUKKYANGSC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34547-10-9 | |
| Record name | NSC147104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 5 Styryl 1,3,4 Oxadiazol 2 3h One and Its Derivatives
General Synthetic Routes to 1,3,4-Oxadiazol-2(3H)-ones
The construction of the 1,3,4-oxadiazol-2(3H)-one heterocyclic system is a critical first step in the synthesis of the target compound. Several general routes have been established for this purpose.
Cyclization Reactions via Hydrazide Intermediates
A cornerstone in the synthesis of 1,3,4-oxadiazoles is the use of hydrazide intermediates. nih.govorganic-chemistry.orgneliti.comnih.govjchemrev.com This versatile approach involves the reaction of a carboxylic acid hydrazide with a carbonylating agent, leading to the formation of the oxadiazolone ring. The general pathway begins with the formation of an acyl hydrazide from a corresponding carboxylic acid or its derivative. This intermediate then undergoes cyclization.
A common method involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. neliti.com Another widely employed technique is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, which, after acidification, yields the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govasianpubs.org This thiol can then be converted to the desired 2-oxo derivative.
The following table summarizes common reagents used in the cyclization of hydrazide intermediates to form 1,3,4-oxadiazol-2(3H)-ones:
| Starting Material | Reagent | Product | Reference |
| Acyl Hydrazide | Phosgene (B1210022) or Triphosgene | 5-Substituted-1,3,4-oxadiazol-2(3H)-one | organic-chemistry.org |
| Acyl Hydrazide | Carbon Disulfide/KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.govasianpubs.org |
| 1,2-Diacylhydrazine | Phosphorus Oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | neliti.com |
Carbon Dioxide Route (CDR) Approaches for 5-Substituted-3H-nih.govsemanticscholar.orgjyoungpharm.org-oxadiazol-2-ones
A greener and more direct approach to the synthesis of 5-substituted-3H- nih.govsemanticscholar.orgjyoungpharm.org-oxadiazol-2-ones involves the utilization of carbon dioxide as a C1 source. researchgate.net This method, known as the Carbon Dioxide Route (CDR), offers an alternative to the use of hazardous phosgene derivatives. In this process, a hydrazide is reacted with carbon dioxide under basic conditions to facilitate the cyclization and formation of the oxadiazolone ring. researchgate.net
The reaction mechanism is believed to proceed through the formation of a carbazate (B1233558) intermediate, which then undergoes intramolecular cyclization to yield the final product. acs.orgnih.gov This method is advantageous due to the abundance, low cost, and non-toxic nature of carbon dioxide.
Specific Synthesis of 5-Styryl-1,3,4-oxadiazole Derivatives
To synthesize the target molecule, 5-styryl-1,3,4-oxadiazol-2(3H)-one, specific strategies are required to incorporate the styryl moiety. These can involve either starting with a styryl-containing building block or introducing the styryl group at a later stage of the synthesis.
Cyclocondensation of Sulfonylacetic Acid Hydrazides with Cinnamic Acid Derivatives
The reaction would be expected to proceed through the formation of a diacylhydrazine intermediate, which would then undergo cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. The use of a dehydrating agent would be crucial in this step to facilitate the ring closure.
Wittig Reaction Approaches for Styryl Moiety Incorporation
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to introduce the styryl moiety onto a pre-formed 1,3,4-oxadiazol-2(3H)-one ring. masterorganicchemistry.comlumenlearning.comwikipedia.orgorganic-chemistry.org This approach would typically involve the synthesis of a 5-formyl- or 5-halomethyl-1,3,4-oxadiazol-2(3H)-one intermediate.
The Wittig reagent, a phosphorus ylide, would be generated from a benzylphosphonium salt. The reaction of this ylide with the 5-formyl-1,3,4-oxadiazol-2(3H)-one would then yield the desired this compound. lumenlearning.comwikipedia.org An intramolecular variation of the Wittig reaction has also been utilized for the synthesis of various heterocyclic compounds. clockss.org
A related and often more stereoselective method is the Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion. This reaction typically favors the formation of the (E)-alkene, which would be the desired stereochemistry for the styryl group.
The following table provides a conceptual outline for a Wittig-type synthesis of this compound:
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 5-Formyl-1,3,4-oxadiazol-2(3H)-one | Benzyltriphenylphosphonium ylide | This compound |
| 2 | 5-(Chloromethyl)-1,3,4-oxadiazol-2(3H)-one | Triphenylphosphine, then a base and benzaldehyde | This compound |
Microwave-Assisted Synthetic Approaches in Oxadiazole Chemistry
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling cleaner reactions. nih.govsemanticscholar.orgjyoungpharm.orgwjarr.comidaampublications.in This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives.
In the context of 5-styryl-1,3,4-oxadiazole synthesis, microwave irradiation can be used to promote the cyclization of hydrazide intermediates with various reagents. For instance, the reaction of cinnamic acid hydrazide with an appropriate carbonyl source under microwave irradiation could provide a rapid and efficient route to the target molecule. The use of microwave heating can significantly reduce reaction times from hours to minutes, making it an attractive method for the synthesis of these compounds. nih.govjyoungpharm.orgwjarr.com
Derivatization Strategies at the 2, 3, and 5 Positions of the 1,3,4-Oxadiazol-2(3H)-one Core
The functionalization of the this compound core at its key positions—C2, N3, and C5—is a pivotal strategy for modulating its physicochemical properties and biological activities. These modifications allow for the systematic exploration of the chemical space around the scaffold, leading to the development of novel derivatives with tailored characteristics.
Derivatization at the C2 Position: The C2 position of the 1,3,4-oxadiazol-2(3H)-one ring, often present as a thione in synthetic precursors, is a prime site for modification. A common strategy involves the S-alkylation of the corresponding 5-styryl-1,3,4-oxadiazole-2(3H)-thione. This reaction typically proceeds by treating the thione with a variety of alkyl halides in the presence of a base, leading to the formation of 2-alkylthio-5-styryl-1,3,4-oxadiazole derivatives. This approach allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby influencing the lipophilicity and steric profile of the molecule. For instance, reaction with bromoacetic acid followed by further derivatization can introduce carboxylic acid or amide functionalities.
Derivatization at the N3 Position: The nitrogen atom at the 3-position of the oxadiazolone ring is nucleophilic and readily undergoes substitution reactions.
N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting the this compound with various alkylating agents under basic conditions. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. These modifications are crucial for introducing diverse substituents that can engage in different biological interactions.
Mannich Reaction: A particularly versatile method for derivatization at the N3 position is the Mannich reaction. This three-component condensation involves the reaction of the NH group of the oxadiazolone ring with formaldehyde and a primary or secondary amine. This reaction provides a straightforward route to a wide array of N-aminomethyl derivatives, significantly expanding the structural diversity of the synthesized compounds. Several Mannich bases have been synthesized from 1,3,4-oxadiazole-2-thione derivatives using different amines and formaldehyde. asianpubs.org
Derivatization at the C5 Position (Styryl Moiety): The styryl group at the C5 position offers multiple avenues for derivatization, allowing for modifications to its electronic and steric properties.
Modification of the Alkene Linker: The double bond of the styryl group is also amenable to chemical transformation. For instance, bromination of the double bond can be performed, followed by dehydrobromination to yield an acetylenic derivative. This transformation alters the geometry and electronic nature of the linker between the phenyl and oxadiazole rings.
Table 1: Summary of Derivatization Strategies for the this compound Core
| Position | Reaction Type | Reagents and Conditions | Resulting Derivative |
| C2 | S-Alkylation (of thione precursor) | Alkyl halide, Base | 2-Alkylthio-5-styryl-1,3,4-oxadiazole |
| N3 | N-Alkylation | Alkyl halide, Base | 3-Alkyl-5-styryl-1,3,4-oxadiazol-2(3H)-one |
| N3 | N-Acylation | Acyl chloride/anhydride, Base | 3-Acyl-5-styryl-1,3,4-oxadiazol-2(3H)-one |
| N3 | Mannich Reaction | Formaldehyde, Primary/Secondary Amine | 3-(Aminomethyl)-5-styryl-1,3,4-oxadiazol-2(3H)-one |
| C5 (Styryl) | Phenyl Ring Substitution | Use of substituted cinnamic acids/benzaldehydes in synthesis | 5-(Substituted-styryl)-1,3,4-oxadiazol-2(3H)-one |
| C5 (Styryl) | Alkene Modification | Bromination, then Dehydrobromination | 5-(Phenylethynyl)-1,3,4-oxadiazol-2(3H)-one |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green chemistry approaches have been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, including those with a 5-styryl substituent.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of 5-styryl-1,3,4-oxadiazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. For example, the synthesis of 2-styryl-1,3,4-oxadiazole analogues has been achieved by reacting cinnamic acid hydrazide with triethyl orthoesters under microwave irradiation. This method offers a rapid and efficient route to these compounds.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, key intermediates for 5-styryl-1,3,4-oxadiazol-2(3H)-ones, has been successfully carried out using ultrasound-assisted methods.
Catalytic Approaches: The use of catalysts can improve the efficiency and selectivity of synthetic transformations, often under milder reaction conditions. For the synthesis of 5-substituted-2-styryl-1,3,4-oxadiazoles, solid acid catalysts like Nafion have been employed. These catalysts are often reusable, which adds to the green credentials of the synthetic process.
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally benign alternatives such as water or ethanol (B145695). Research in this area aims to develop synthetic protocols for 5-styryl-1,3,4-oxadiazol-2(3H)-ones in greener solvent systems.
Table 2: Green Chemistry Approaches in the Synthesis of this compound and its Precursors
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and often cleaner reactions. |
| Ultrasound-Assisted Synthesis | Application of ultrasound to promote the chemical reaction. | Enhanced reaction rates, improved yields, and milder reaction conditions. |
| Catalysis | Employment of catalysts, such as solid acids, to facilitate the reaction. | Increased efficiency and selectivity, potential for catalyst recycling. |
| Greener Solvents | Utilization of environmentally friendly solvents like water or ethanol. | Reduced environmental impact and improved safety profile. |
Structure Activity Relationship Sar Analysis of 5 Styryl 1,3,4 Oxadiazol 2 3h One Derivatives
Influence of the Styryl Moiety on Biological Activities of 1,3,4-Oxadiazole (B1194373) Compounds
The 1,3,4-oxadiazole ring is a key pharmacophore found in a wide array of medicinally important compounds, known for its thermal stability and ability to participate in hydrogen bonding. nih.govjchemrev.comresearchgate.nettandfonline.comnih.gov This heterocyclic system is a common feature in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jchemrev.comresearchgate.nettandfonline.comsemanticscholar.orgmdpi.com The 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acids and amides, which can improve the safety and efficacy of drug candidates. semanticscholar.orgmdpi.com
The introduction of a styryl moiety at the 5-position of the 1,3,4-oxadiazole ring has been a strategic modification in the development of new bioactive agents. While numerous studies have explored the potential of styryl-bearing 1,3,4-oxadiazoles as antitubercular, antimicrobial, antioxidant, and anticholinesterase agents, their evaluation as cytotoxic agents has been more limited. thaiscience.info The styryl group, with its extended conjugation, can significantly influence the electronic and steric properties of the entire molecule, thereby modulating its interaction with biological targets. The combination of the 1,3,4-oxadiazole core and the styryl substituent creates a scaffold with considerable potential for diverse pharmacological applications.
Impact of Substituents on the Phenyl Ring of the Styryl Moiety
The nature and position of substituents on the phenyl ring of the styryl moiety play a crucial role in determining the biological activity of 5-styryl-1,3,4-oxadiazol-2(3H)-one derivatives.
The electronic properties of substituents on the phenyl ring significantly influence the reactivity and biological activity of the compounds. Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance the biological activity of 1,3,4-oxadiazole derivatives. nih.govotterbein.edu For instance, research has shown that electron-withdrawing groups can increase the acidity of related benzoic acid precursors, making them more susceptible to nucleophilic attack during synthesis. otterbein.edu Studies on 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated that compounds with electron-withdrawing substituents like nitro (-NO2) and chloro (-Cl) groups exhibit excellent CNS depressant activities. nih.gov In some cases, the presence of a nitro group at the para position of the phenyl ring has been associated with potent antimicrobial activity. nih.gov
Conversely, the effect of electron-donating groups can be more variable. While some electron-donating groups like methoxy (B1213986) (-OCH3) have been associated with increased anti-inflammatory activity in certain 1,3,4-oxadiazole series, others like dimethylamino (-N(CH3)2) have shown unpredictable effects on reaction yields and biological outcomes. otterbein.edunih.gov In a study on 2-mercapto-5-styryl-1,3,4-oxadiazoles, a derivative with a 3,4,5-trimethoxy substitution (an electron-donating group) showed marked cytotoxicity against MCF-7 breast cancer cell lines. thaiscience.info This highlights that the influence of a substituent is not solely based on its electronic nature but also on its specific structure and position.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent Type | General Effect on Activity | Example Substituents | Observed Activities |
| Electron-Withdrawing | Generally enhances activity | -NO₂, -Cl, -Br | CNS depressant, Antimicrobial, Anticancer nih.govotterbein.edunih.gov |
| Electron-Donating | Variable effects | -OCH₃, -N(CH₃)₂ | Anti-inflammatory, Cytotoxic thaiscience.infootterbein.edunih.gov |
The position of a substituent on the phenyl ring (ortho, meta, or para) can significantly modulate the biological activity of the compound. The para position is often favored for substitution, as it can lead to enhanced antimicrobial effects. nih.gov In a series of 1,3,4-oxadiazole derivatives synthesized from the anti-inflammatory drug fenbufen, compounds with substituents at the para position (4-Cl, 4-NO₂, 4-F, and 4-MeO) were found to be as potent as the parent drug. nih.gov
Role of Substitutions on the 1,3,4-Oxadiazol-2(3H)-one Core (e.g., at the 2-position or N-3)
Modifications to the 1,3,4-oxadiazol-2(3H)-one core itself are a key strategy for fine-tuning the pharmacological profile of these compounds.
The introduction of a thiol (-SH) group at the 2-position of the 1,3,4-oxadiazole ring has been shown to enhance the biological activities of these compounds. thaiscience.info This modification leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. The thiol group can significantly contribute to the cytotoxic and antioxidant properties of the molecule. thaiscience.info For example, 5-styryl-1,3,4-oxadiazole-2-thiol derivatives have been investigated as potential cytotoxic agents. thaiscience.info In some series of 5-aryl-1,3,4-oxadiazole-2-thiols, the antitubercular activity was found to increase with certain substituents on the phenyl ring. nih.gov The presence of the thiol group also opens up possibilities for further derivatization at the sulfur atom, allowing for the synthesis of a wide range of S-substituted compounds with potentially enhanced activities. nih.gov
Comparative SAR Studies with Bioisosteric Analogues (e.g., 1,3,4-Thiadiazoles)
In the field of medicinal chemistry, the principle of bioisosterism, which involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, is a widely used strategy for the optimization of lead compounds. The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are considered classical bioisosteres, owing to the similarity between the oxygen and sulfur atoms in terms of their size, and electronic configuration. This has led to extensive research into the comparative structure-activity relationships (SAR) of their derivatives to understand the impact of this bioisosteric replacement on biological activity.
The replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole ring can influence several physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. Generally, the sulfur atom in the 1,3,4-thiadiazole ring is considered to impart greater lipid solubility to the molecule compared to the oxygen atom in the 1,3,4-oxadiazole ring.
A key study in this area involved the synthesis of a series of (E)-2-(2-(aryl/arylsulfonyl)vinyl)-5-styryl-1,3,4-oxadiazoles and their subsequent conversion to the corresponding 1,3,4-thiadiazole bioisosteres. This allowed for a direct comparison of the biological activities of these two series of compounds, where the only significant structural difference was the heteroatom in the five-membered ring (oxygen vs. sulfur).
The research findings from this comparative study revealed that for the synthesized pairs of 5-styryl-1,3,4-oxadiazole and 5-styryl-1,3,4-thiadiazole derivatives, there was no discernible difference in their biological activity. This suggests that in this particular molecular framework, the bioisosteric replacement of the oxygen atom with a sulfur atom in the heterocyclic ring did not significantly modulate the interaction with the biological target responsible for their activity.
The table below illustrates the structures of the compared bioisosteric pairs and summarizes the findings regarding their biological activity.
| 1,3,4-Oxadiazole Derivative | 1,3,4-Thiadiazole Bioisostere | Comparative Biological Activity |
| No significant difference in activity observed between the oxadiazole and thiadiazole analogues. |
These findings are significant as they indicate that for this class of compounds, the 1,3,4-oxadiazole and 1,3,4-thiadiazole cores can be used interchangeably without a loss of potency, offering flexibility in molecular design and the potential to fine-tune other properties such as solubility or metabolic stability without compromising the primary biological activity.
Mechanistic Insights into the Biological Activities of 5 Styryl 1,3,4 Oxadiazol 2 3h One Derivatives in Vitro Studies
Anticancer Activity and Cellular/Molecular Targets (In Vitro)
The anticancer potential of 5-styryl-1,3,4-oxadiazol-2(3H)-one derivatives has been a primary focus of investigation. In vitro studies have shed light on their cytotoxic mechanisms, their ability to inhibit key enzymes in cancer-related pathways, and their interactions with critical cellular receptors.
In Vitro Cytotoxicity Mechanisms in Human Tumor Cell Lines
The cytotoxic effects of these derivatives have been evaluated against a panel of human tumor cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HepG2 (liver carcinoma), and KCL-22 (chronic myeloid leukemia).
A study on 2-mercapto-5-styryl-1,3,4-oxadiazoles, a closely related series, revealed significant cytotoxic potential. thaiscience.info For instance, the 3,4,5-trimethoxy derivative (Compound 3g) showed marked cytotoxicity against MCF-7 cell lines with a half-maximal inhibitory concentration (IC50) of 17.12 µM. thaiscience.info The 4-dimethylamino derivative (Compound 3i) also displayed notable activity with an IC50 of 34.33 µM against the same cell line. thaiscience.info Both of these compounds also exhibited significant cytotoxicity in HeLa cells. thaiscience.info These findings underscore the importance of the substitution pattern on the styryl moiety in determining the cytotoxic potency. Another study highlighted that a benzimidazole (B57391) derivative demonstrated potent cytotoxic effects against A549 and HepG2 cells, with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org
Furthermore, research on acetylated 5-aminosalicylate-thiazolinone hybrids, which share some structural similarities, showed that certain compounds were highly sensitive to cell lines such as MCF7, HeLa, HCT-116, and HepG2, with IC50 values below 1 μM. nih.gov In contrast, cell lines like A549 and MDA-MB-231 showed higher IC50 values, suggesting a degree of selectivity in their cytotoxic action. nih.gov
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives and Related Compounds
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-mercapto-5-(3,4,5-trimethoxystyryl)-1,3,4-oxadiazole (3g) | MCF-7 | 17.12 | thaiscience.info |
| 2-mercapto-5-(4-(dimethylamino)styryl)-1,3,4-oxadiazole (3i) | MCF-7 | 34.33 | thaiscience.info |
| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |
| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | MCF-7 | <1 | nih.gov |
| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | HeLa | <1 | nih.gov |
| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | HCT-116 | <1 | nih.gov |
| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | HepG2 | <1 | nih.gov |
Enzyme Inhibition in Cancer Pathways
The anticancer activity of these compounds is often linked to their ability to inhibit crucial enzymes involved in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a key target in cancer therapy, and its overactivation can lead to uncontrolled cell growth. Some 1,3,4-oxadiazole (B1194373) derivatives have been investigated as potential EGFR inhibitors. researchgate.netbohrium.com One study synthesized a series of 1,3,4-oxadiazole hybrids and found that a particular compound (Compound 19) demonstrated considerable suppression of EGFR with an IC50 value of 0.313 µM. bohrium.com This inhibition was associated with halting the cell cycle at the G0/G1 phase and inducing apoptosis in HePG-2 cells. bohrium.com Molecular docking studies further supported the interaction of these compounds with the EGFR binding pocket. researchgate.netbohrium.com
Thymidine (B127349) Phosphorylase (TP) Inhibition: TP is another important enzyme in cancer, playing a role in angiogenesis and protecting cancer cells from apoptosis. The 1,3,4-oxadiazole scaffold is recognized as a promising motif for developing TP inhibitors. nih.govhum-ecol.ru Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively inhibit TP. nih.gov For example, a series of derivatives with a substituted phenyl ring were found to exhibit anticancer activity partially through the inhibition of thymidine phosphorylation. nih.gov Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups at the ortho position of the phenyl ring led to significant TP inhibitory activity. nih.gov
Receptor Binding Interactions
The interaction of these derivatives with hormone receptors is another avenue through which they may exert their anticancer effects, particularly in hormone-dependent cancers.
Estrogen Receptor (ER), Progesterone (B1679170) Receptor (PR), and Human Epidermal Growth Factor Receptor 2 (HER2): In silico studies have suggested that 2-mercapto-5-styryl-1,3,4-oxadiazole derivatives can exhibit good binding interactions with the Estrogen Receptor (ER), Progesterone Receptor (PR), and Human Epidermal Growth Factor Receptor 2 (HER2). thaiscience.info These receptors are critical in the pathology of breast cancer. The ability of these compounds to interact with these receptors suggests a potential mechanism for their observed cytotoxicity in breast cancer cell lines like MCF-7. thaiscience.info While direct binding affinity data for this compound derivatives are still emerging, related heterocyclic structures have shown promise. For instance, a series of 3,5-bis(4-hydroxyphenyl)isoxazoles bearing a styryl group were evaluated as ligands for the estrogen receptor-alpha (ERα), with some derivatives showing significant binding affinity. nih.gov
Antioxidant Potential and Radical Scavenging Mechanisms (In Vitro)
In addition to their anticancer properties, this compound derivatives have been explored for their antioxidant capabilities. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases, including cancer.
DPPH and ABTS Radical Scavenging Assays
The antioxidant activity of these compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.
Several studies on 1,3,4-oxadiazole derivatives have demonstrated their potential as radical scavengers. nih.govresearchgate.net For example, a series of 2,5-disubstituted-1,3,4-oxadiazoles showed promising results in a DPPH assay, with one derivative exhibiting 80.23% radical scavenging at a concentration of 100 µg/mL. nih.gov The same compound also showed an 83.88% inhibition of nitric oxide free radicals. nih.gov
Influence of Substituents on Antioxidant Efficacy
The antioxidant efficacy of these derivatives is significantly influenced by the nature and position of substituents on the styryl and oxadiazole rings.
The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring, is often associated with enhanced antioxidant activity. researchgate.net For instance, in a series of 2-aryl-5-furyl-1,3,4-oxadiazoles, compounds substituted with electron-donating groups like methoxy and hydroxyl showed higher antioxidant activity. researchgate.net Similarly, for a series of thiazolyl-polyphenolic compounds, a derivative with a 2,3,4-trihydroxybenzylidene fragment was found to be the most active in a DPPH scavenging assay, likely due to its enhanced capacity to neutralize free radicals. mdpi.com The presence of a 3,4,5-trimethoxyphenyl group in a 2-mercapto-5-styryl-1,3,4-oxadiazole derivative was also correlated with both its cytotoxicity and antioxidant activity. thaiscience.info The thiol group itself is a potent free radical scavenger, further contributing to the antioxidant potential of these molecules. thaiscience.info
Enzyme Inhibitory Activities (e.g., Acetylcholinesterase (AChE) Inhibition)
Derivatives of the 1,3,4-oxadiazole scaffold have been a subject of investigation for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Alzheimer's disease is characterized by a decline in cognitive function, which is linked to the degradation of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net Inhibiting AChE can help maintain higher levels of acetylcholine in the brain, offering a therapeutic strategy for managing the disease. nih.govresearchgate.net
In this vein, various synthetic derivatives of 1,3,4-oxadiazole have been evaluated for their AChE inhibitory potential. nih.gov For instance, a study on (E)-2-aryl-5-styryl-1,3,4-oxadiazole derivatives revealed that the nature of the substituent at the 2-position of the oxadiazole ring plays a crucial role in the inhibitory activity. nih.gov One derivative incorporating a five-membered furan (B31954) ring demonstrated notable inhibition against AChE compared to other analogues in the series. nih.gov
Further research into 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains showed moderate dual inhibition of both AChE and butyrylcholinesterase (BChE). mdpi.comresearchgate.net These compounds were generally more effective against AChE, with some derivatives exhibiting lower IC₅₀ values than the established drug rivastigmine. mdpi.comresearchgate.net Molecular docking studies suggest that these inhibitors interact non-covalently, blocking the gorge of the AChE enzyme. mdpi.com
A series of oxadiazole derivatives were synthesized and tested, yielding IC₅₀ values against AChE that ranged from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.gov Kinetic studies indicated that these compounds likely bind to an allosteric site on the AChE enzyme, thereby reducing its efficiency. nih.govresearchgate.net The most potent compounds from this series, which also displayed calcium antagonistic properties, were highlighted as potential therapeutic agents for Alzheimer's disease. nih.govacs.org
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Series | Specific Derivative/Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (E)-2-aryl-5-styryl-1,3,4-oxadiazoles | 4g (Furan moiety at C2) | High Inhibition | nih.gov |
| Oxadiazole Derivatives (15-35) | Compound 16 | 41.87 ± 0.67 | nih.gov |
| Oxadiazole Derivatives (15-35) | Compound 17 | 69.73 ± 0.95 | nih.gov |
| 5-Aryl-1,3,4-oxadiazol-2-amines | General Range | 12.8–99.2 | mdpi.comresearchgate.net |
This table is for illustrative purposes and includes data from closely related 1,3,4-oxadiazole structures to provide context on their enzyme inhibitory potential.
Antimicrobial Activities (In Vitro)
The 1,3,4-oxadiazole nucleus is a prominent scaffold in the development of new antimicrobial agents due to its diverse biological activities, including antibacterial, antifungal, and antitubercular properties. asianpubs.orgnih.govmdpi.com
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity. nih.gov For example, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione showed inhibitory activity against both Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov Some of these compounds exhibited efficacy comparable or superior to standard antibiotics like gentamicin (B1671437) and ampicillin (B1664943). nih.gov
Similarly, research on 5-aryl-1,3,4-oxadiazole-2-thiol derivatives found that a compound with a 4-fluorophenyl substituent was more potent against E. coli and S. pneumoniae than ampicillin and was notably active against P. aeruginosa. nih.gov The synthesis of new 1,3,4-oxadiazole-based azo derivatives also yielded compounds with a wide antibacterial spectrum, particularly those containing an indole (B1671886) ring, which were effective against Staphylococcus aureus. chemmethod.com However, Pseudomonas aeruginosa showed resistance to all the tested azo compounds. chemmethod.com
In another study, new derivatives of 5-styryl-2-amino-1,3,4-thiadiazole containing oxadiazole and imide rings showed moderate to high biological effects against Staphylococcus aureus and E. coli. chemmethod.com The antibacterial activity of synthesized compounds is often evaluated by measuring the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
Table 2: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Derivative Class | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus (Gram+) | Active | nih.gov |
| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | P. aeruginosa, E. coli (Gram-) | Active | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Over 100x stronger than ampicillin | nih.gov |
| 5-Styryl-2-amino-1,3,4-thiadiazole derivatives | S. aureus, E. coli | High biological effect | chemmethod.com |
| Azo derivatives of 1,3,4-oxadiazole | S. aureus | Active | chemmethod.com |
Antifungal Spectrum and Efficacy
In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have been recognized for their antifungal capabilities. nih.gov A series of 2,5-disubstituted 1,3,4-oxadiazoles were evaluated, and one compound was found to be 8 to 16 times more active against Aspergillus niger and Candida albicans, respectively, when compared to the standard antifungal drug fluconazole. nih.gov
The antifungal activity of 5-substituted 1,3,4-oxadiazole-2-thiols was tested against fungal strains including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus using the agar (B569324) tube dilution method. asianpubs.org Furthermore, new series of 1,3,4-oxadiazoles carrying 2-thienyl moieties were tested against the yeast-like pathogenic fungus Candida albicans. mdpi.com
In the context of agricultural applications, 1,3,4-oxadiazole derivatives have been evaluated against plant pathogenic fungi. frontiersin.org In one study, derivatives were tested against fungi responsible for maize diseases, such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Several compounds showed significant antifungal activity, with some exceeding the efficacy of the commercial fungicide carbendazim (B180503) against E. turcicum. frontiersin.org
Table 3: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives
| Derivative Class | Fungal Strain | Activity/Result | Reference |
|---|---|---|---|
| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x more active than fluconazole | nih.gov |
| 5-substituted 1,3,4-oxadiazole-2-thiols | A. flavus, Mucor spp., A. niger, A. fumigatus | Screened for activity | asianpubs.org |
| 1,3,4-oxadiazoles with 2-thienyl moiety | C. albicans | Tested for activity | mdpi.com |
| 1,3,4-Oxadiazole derivatives | E. turcicum | EC₅₀ = 32.25 µg/ml (for compound 5k) | frontiersin.org |
Antitubercular Activity
The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. mdpi.comnih.gov The 1,3,4-oxadiazole scaffold has emerged as a promising starting point for the development of new antitubercular drugs. nih.govresearchgate.netnih.gov
A series of (E)-5-styryl-1,2,4-oxadiazoles, bioisosteres of cinnamic acid which is known for its antitubercular properties, were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) H37Ra. nih.gov One compound from this series displayed potent activity with an IC₅₀ value of 0.045 µg/mL. nih.gov
Other studies have focused on different classes of 1,3,4-oxadiazole derivatives. For instance, a library of hydrazide derivatives containing a 1,3,4-oxadiazole core was synthesized and tested against various mycobacterial strains. mdpi.com Several compounds showed significant activity, with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain and 4 µg/mL against pyrazinamide-resistant strains. mdpi.com These compounds were also found to be selective, showing no activity against the fungus C. albicans. mdpi.com
Furthermore, 3,5-disubstituted-1,2,4-oxadiazole derivatives have been tested against H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov A derivative with a para-trifluorophenyl substitution showed excellent activity against the H37Rv and MDR strains with MIC values of 8 and 16 µg/mL, respectively. nih.gov
Table 4: In Vitro Antitubercular Activity of Selected Oxadiazole Derivatives
| Derivative Class | Mycobacterial Strain | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| (E)-5-Styryl-1,2,4-oxadiazoles | M. tuberculosis H37Ra | IC₅₀ = 0.045 µg/mL | nih.gov |
| Hydrazide derivatives of 1,3,4-oxadiazole | M. tuberculosis H37Ra | MIC = 8 µg/mL | mdpi.com |
| Hydrazide derivatives of 1,3,4-oxadiazole | Pyrazinamide-resistant M. tuberculosis | MIC = 4 µg/mL | mdpi.com |
| 3,5-disubstituted-1,2,4-oxadiazoles | M. tuberculosis H37Rv | MIC = 8 µg/mL | nih.gov |
| 3,5-disubstituted-1,2,4-oxadiazoles | MDR M. tuberculosis | MIC = 16 µg/mL | nih.gov |
Computational and in Silico Studies on 5 Styryl 1,3,4 Oxadiazol 2 3h One Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand and its biological target at the molecular level.
Prediction of Binding Modes and Affinities with Biological Receptors (e.g., EGFR, ER, PR, HER2, AChE)
Molecular docking studies have been instrumental in elucidating the potential of 5-styryl-1,3,4-oxadiazol-2(3H)-one derivatives to interact with various biological receptors implicated in a range of diseases.
Epidermal Growth Factor Receptor (EGFR): Two new series of oxadiazole and pyrazoline derivatives have been designed and synthesized as potential EGFR tyrosine kinase (TK) inhibitors. nih.gov In vitro antiproliferative activity against several human cancer cell lines revealed that some compounds exhibited potent anticancer activity. nih.gov Notably, compounds 5a and 10b demonstrated significant EGFR-TK inhibition with IC50 values of 0.09 and 0.16 μM, respectively, comparable to the standard drug gefitinib (B1684475) (IC50 = 0.04 μM). nih.gov Further investigation showed that compound 5a also displayed good activity against HER3 and HER4 with IC50 values of 0.18 and 0.37 µM. nih.gov Molecular docking studies were in agreement with these biological results. nih.gov In a separate study, (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives have shown promising in vitro anticancer activity. nih.gov
Estrogen Receptor (ER): While specific docking studies on this compound derivatives with the estrogen receptor are not extensively documented in the provided results, related research on other heterocyclic scaffolds provides insights. For instance, a molecular docking study of imeglimin (B608072) and its derivatives with estrogen receptor-alpha (ER-α) demonstrated that these compounds could exhibit favorable binding energies comparable to tamoxifen, a known selective estrogen receptor modulator. nih.gov This suggests that the 1,3,4-oxadiazole (B1194373) scaffold could be explored for its potential to interact with ER.
Progesterone (B1679170) Receptor (PR) and Human Epidermal Growth Factor Receptor 2 (HER2): Detailed molecular docking studies specifically investigating the interactions of this compound derivatives with the progesterone receptor (PR) and HER2 are not prominently featured in the available search results. However, the demonstrated activity of some oxadiazole derivatives against HER3 and HER4, which belong to the same family as HER2, suggests a potential avenue for future investigation. nih.gov
Acetylcholinesterase (AChE): Several studies have explored the potential of 1,3,4-oxadiazole derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. Two new series of 2,5-disubstituted-1,3,4-oxadiazoles bearing pyridine (B92270) and thiazole (B1198619) heterocycles were synthesized and evaluated for their AChE inhibitory activity. nih.gov Compounds 4a, 4h, 5a, 5d, and 5e were identified as selective AChE inhibitors with IC50 values ranging from 0.023 to 0.037 μM. nih.gov Molecular docking studies revealed that compound 5e adopted an ideal docking pose within the AChE active site. nih.gov Another study on 5-aryl-1,3,4-oxadiazoles decorated with a dodecyl chain also demonstrated moderate dual inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 12.8 to 99.2 µM. mdpi.com
| Compound | Target Receptor | Binding Affinity/IC50 | Reference |
|---|---|---|---|
| Compound 5a | EGFR-TK | IC50 = 0.09 μM | nih.gov |
| Compound 10b | EGFR-TK | IC50 = 0.16 μM | nih.gov |
| Compound 5a | HER3 | IC50 = 0.18 µM | nih.gov |
| Compound 5a | HER4 | IC50 = 0.37 µM | nih.gov |
| Compound 4a | AChE | IC50 = 0.023-0.037 μM | nih.gov |
| Compound 5e | AChE | IC50 = 0.023-0.037 μM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
QSAR models have been successfully developed for 1,3,4-oxadiazol-2(3H)-one derivatives to predict their biological activity. A notable example is the development of 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a series of 31 fatty acid amide hydrolase (FAAH) inhibitors containing the 1,3,4-oxadiazol-2-one moiety. mdpi.comnih.gov These models exhibited good statistical parameters, indicating their predictive power. mdpi.comnih.gov For instance, the CoMFA model had a Q² of 0.61 and an R² of 0.98, while the CoMSIA model had a Q² of 0.64 and an R² of 0.93. nih.gov Similarly, QSAR studies have been performed on 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac (B195802) and naproxen (B1676952) to understand their analgesic and anti-inflammatory activities. nih.gov Another QSAR study on 2,5-disubstituted 1,3,4-oxadiazoles as antifungal agents resulted in a model with a correlation coefficient (r) of 0.91 and a cross-validated squared correlation coefficient (q²) of 0.70. ijrpc.com
Identification of Key Molecular Descriptors
A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. In the 3D-QSAR study of FAAH inhibitors, the CoMFA model indicated that steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the biological activity. nih.gov The CoMSIA model further broke this down, with electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties contributing 34.6%, 23.9%, 23.4%, and 18.0%, respectively. nih.gov The analysis of electrostatic properties highlighted the importance of an electronegative substituent in the region of the 1,3,4-oxadiazol-2-one moiety. mdpi.com For antifungal 1,3,4-oxadiazole derivatives, thermodynamic descriptors such as molar refractivity and the principal moment of inertia were found to play a significant role. ijrpc.com
| QSAR Model | Biological Activity | Key Molecular Descriptors | Contribution/Importance | Reference |
|---|---|---|---|---|
| CoMFA | FAAH Inhibition | Steric Fields | 54.1% | nih.gov |
| CoMFA | FAAH Inhibition | Electrostatic Fields | 45.9% | nih.gov |
| CoMSIA | FAAH Inhibition | Electrostatic Properties | 34.6% | nih.gov |
| CoMSIA | FAAH Inhibition | Steric Properties | 23.9% | nih.gov |
| CoMSIA | FAAH Inhibition | Hydrogen Bond Donor Properties | 23.4% | nih.gov |
| CoMSIA | FAAH Inhibition | Hydrogen Bond Acceptor Properties | 18.0% | nih.gov |
| MLR | Antifungal Activity | Molar Refractivity | Important | ijrpc.com |
| MLR | Antifungal Activity | Principal Moment of Inertia | Important | ijrpc.com |
Theoretical Calculations of Electronic and Structural Parameters
Theoretical calculations, often based on quantum mechanics, provide valuable information about the electronic and structural properties of molecules, which can be correlated with their reactivity and biological activity.
Charge Distribution and Reactivity Prediction
The arrangement of two nitrogen atoms and one oxygen atom in the 1,3,4-oxadiazole ring leads to a reduction in aromaticity compared to furan (B31954), giving the ring the character of a conjugated diene. mdpi.com This electronic feature is crucial for its interactions. Theoretical calculations on 1,3,4-oxadiazole derivatives have been used to determine various molecular descriptors. For instance, in a study of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acids, Density Functional Theory (DFT) was employed to calculate molecular parameters and develop a QSAR model for their antimicrobial activity. The examination of electrostatic properties in a CoMFA model of 1,3,4-oxadiazol-2-one derivatives revealed regions where electropositive substituents are not desired, particularly near the 1,3,4-oxadiazol-2-one moiety, emphasizing the importance of its highly electronegative nature. nih.gov This information is critical for predicting the reactivity and potential interaction sites of these molecules with biological targets.
Conformational Analysis
A thorough review of available scientific literature indicates that specific computational studies detailing a full conformational analysis of this compound are not publicly available at this time. While the broader class of 1,3,4-oxadiazole derivatives and various styryl-containing compounds have been the subject of computational and in silico studies, research focusing explicitly on the conformational preferences, rotational barriers, and potential energy surfaces of the this compound scaffold has not been published.
Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle | Description |
| τ1 (C-C-C=C) | Rotation around the single bond between the oxadiazolone ring and the vinyl linker. |
| τ2 (C=C-C-C) | Rotation around the single bond between the vinyl linker and the phenyl ring. |
The planarity of the molecule, influenced by the degree of conjugation between the phenyl ring, the vinyl bridge, and the oxadiazolone heterocycle, would be a central aspect of such an analysis. Computational methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface by systematically varying these dihedral angles and optimizing the geometry at each step. This process would reveal the low-energy conformations and the transition states between them.
While direct research is lacking, studies on other styryl-substituted heterocycles suggest that the planarity of the styryl moiety is often a key factor in their electronic and photophysical properties. researchgate.net The rotational barrier of the styryl group can be influenced by the electronic nature of the heterocyclic ring and any substituents on the phenyl ring. researchgate.net In similar systems, both planar and non-planar conformations have been identified, with the energetic preference depending on the specific steric and electronic interactions within the molecule. researchgate.netnih.gov
Future computational research is required to elucidate the specific conformational properties of this compound and its derivatives. Such studies would provide valuable insights into its structure-activity relationships and guide the design of new derivatives with potentially enhanced biological activities.
Advanced Analytical Characterization Techniques for Research on 5 Styryl 1,3,4 Oxadiazol 2 3h One
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the chemical structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the presence of specific functional groups and the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering insights into the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-styryl-1,3,4-oxadiazol-2(3H)-one derivatives, the olefinic protons of the styryl group typically appear as doublets in the downfield region. For instance, in a related compound, N-(1-(2-mercapto-1,3,4-oxadiazol-2-yl)-3-phenylallyl)benzamide, the olefinic proton signal is observed at 6.31 ppm. researchgate.net The aromatic protons of the phenyl ring exhibit multiplets in the range of 7.29–7.72 ppm. researchgate.net The proton attached to the nitrogen of the oxadiazole ring (N-H) is often observed as a broad singlet at a higher chemical shift, around 8.38 ppm for the aforementioned benzamide (B126) derivative. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the 1,3,4-oxadiazole (B1194373) ring in related structures are typically found at chemical shifts around 164.32 and 161.98 ppm. researchgate.net The carbons of the styryl group and the phenyl ring will have characteristic signals in the aromatic and olefinic regions of the spectrum. For example, in a similar 1,2,4-oxadiazole (B8745197) system, the carbon atoms of the oxadiazole ring (C-3 and C-5) resonate at approximately 167.2-168.7 ppm and 173.9-176.1 ppm, respectively. researchgate.net
Table 1: Representative NMR Data for 1,3,4-Oxadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-(1-(2-mercapto-1,3,4-oxadiazol-2-yl)-3-phenylallyl)benzamide | 6.31 (s, 1H, olefinic), 7.29–7.72(m, 10H, Ar-H), 8.38 (d, 1H, CONH), 13.87 (s, 1H, SH) | Not explicitly provided | researchgate.net |
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 8.00 and 7.42 (aromatic protons), 4.05 (methylene), 2.39 (methyl) | 164.32, 161.98 (oxadiazole ring), 142.59, 130.40, 127.05, 121.11 (aromatic), 50.24 (aliphatic), 21.59 (methyl) | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, characteristic IR absorption bands are expected. researchgate.net The N-H stretching vibration of the oxadiazole ring is typically observed in the range of 3281 cm⁻¹. researchgate.net The C=O stretching of the oxadiazolone ring will show a strong absorption band. Aromatic C-H stretching vibrations appear around 3090 cm⁻¹, while the S-H stretch of a mercapto-substituted derivative is seen near 2906 cm⁻¹. researchgate.net The C=N stretching of the oxadiazole ring and C-O-C stretching vibrations are found at approximately 1675 cm⁻¹ and 1149 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic IR Frequencies for a 2-mercapto-5-styryl-1,3,4-oxadiazole Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3281.88 | researchgate.net |
| Ar-H | Stretching | 3090.68 | researchgate.net |
| S-H | Stretching | 2906.25 | researchgate.net |
| C=N (oxadiazole) | Stretching | 1675.15 | researchgate.net |
| C-O-C (oxadiazole) | Stretching | 1149.33 | researchgate.net |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. researchgate.netrsc.org For a derivative, N-(1-(2-mercapto-1,3,4-oxadiazol-2-yl)-3-phenylallyl)benzamide, the mass spectrum showed a molecular ion peak [M+H]⁺ at m/z 324, confirming its molecular weight. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. Techniques like thin-layer chromatography (TLC) and column chromatography are routinely used. nih.gov For more precise analysis and purification, High-Performance Liquid Chromatography (HPLC) is employed. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common approach for separating 1,3,4-oxadiazole derivatives. sielc.com The purity of the synthesized compounds is often confirmed by the presence of a single spot on a TLC plate or a single peak in an HPLC chromatogram. researchgate.netnih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. For related 1,3,4-oxadiazole derivatives, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures and study intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. researchgate.net For example, the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione revealed a monoclinic crystal system with specific unit cell dimensions and intermolecular hydrogen bonds. researchgate.net
Future Research Directions and Unexplored Avenues for 5 Styryl 1,3,4 Oxadiazol 2 3h One
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While traditional methods for synthesizing 1,3,4-oxadiazole (B1194373) derivatives are well-established, they often involve multiple steps, harsh reagents like phosphorus oxychloride, and lengthy reaction times. nih.gov The future of synthesizing 5-styryl-1,3,4-oxadiazol-2(3H)-one and its analogs lies in the adoption of green and sustainable chemistry principles. researchgate.netmedjchem.com
Key areas for development include:
One-Pot, Multi-Component Reactions (MCRs): Designing single-step reactions where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products.
Eco-Friendly Solvents and Catalysts: Future syntheses should focus on replacing hazardous solvents with greener alternatives like water or ethanol (B145695) and developing novel, reusable catalysts to minimize environmental impact. nih.gov
A comparative table illustrates the potential improvements:
| Parameter | Traditional Synthesis | Proposed Green Synthesis |
|---|---|---|
| Number of Steps | Multiple (e.g., formation of hydrazide, then cyclization) | Single Step (One-Pot Reaction) |
| Reaction Time | 6-12 hours | 15-60 minutes |
| Catalyst/Reagent | Phosphorus Oxychloride, Thionyl Chloride | Reusable solid acid catalysts, biocatalysts |
| Solvent | Toluene, Dioxane | Water, Ethanol, or solvent-free conditions |
| Waste Generation | High (corrosive and toxic byproducts) | Low (minimal byproducts) |
Exploration of Additional Biological Activities and Mechanistic Pathways
The known biological activities of 1,3,4-oxadiazole derivatives are vast, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov However, the full spectrum of bioactivity for the this compound core remains underexplored.
Future investigations should screen this compound and its derivatives against a broader range of biological targets. Potential new avenues include:
Antiviral Activity: Testing against a panel of viruses, particularly RNA viruses where heterocyclic compounds have shown promise.
Neuroprotective Effects: Evaluating potential efficacy in models of neurodegenerative diseases like Alzheimer's or Parkinson's, possibly through inhibition of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.govresearchgate.net
Antiparasitic Activity: Screening against parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. nih.gov
Cardiovascular Effects: Investigating potential roles in managing hypertension or as anti-arrhythmic agents. nih.gov
Beyond screening, in-depth mechanistic studies are crucial. If a compound shows anticancer activity, for example, future work must move beyond simple cytotoxicity assays to pinpoint the exact molecular target and pathway, such as tubulin polymerization, cell cycle arrest at specific phases (e.g., G2/M), or induction of apoptosis through specific protein channels like Bax/Bcl-2. nih.govnih.govmdpi.com
| Potential New Activity | Example Target/Pathway | Rationale |
|---|---|---|
| Antiviral (e.g., against SARS-CoV-2) | Viral proteases (MPro, PLPro) | Heterocycles are key components of many protease inhibitors. nih.gov |
| Neuroprotection | Cholinesterases (AChE, BChE) | The oxadiazole scaffold is present in known cholinesterase inhibitors. nih.gov |
| Antiparasitic | Trypanosoma cruzi specific enzymes | Oxadiazole derivatives have shown potent trypanocidal activity. nih.gov |
| Anti-diabetic | α-glucosidase, DPP-4 | Related heterocyclic structures are known to inhibit key diabetic targets. nih.gov |
Rational Design of Targeted Derivatives Based on Advanced SAR and Computational Findings
Future drug development efforts must be guided by rational design to improve potency and selectivity while minimizing off-target effects. This involves a synergistic combination of Structure-Activity Relationship (SAR) studies and computational chemistry. mdpi.comresearchgate.net
Advanced computational techniques can accelerate the design process:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like CoMFA and CoMSIA, can be built to correlate the physicochemical properties of existing derivatives with their biological activity. mdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, or hydrogen bond donors/acceptors would enhance activity. mdpi.com
Molecular Docking: Docking studies can predict the binding orientation of novel designed compounds within the active site of a target protein (e.g., an enzyme or receptor). nih.govresearchgate.net This allows for the pre-screening of virtual libraries of compounds before committing to their synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions than static docking poses. nih.gov
By integrating these findings, researchers can make informed decisions on how to modify the this compound scaffold—for instance, by adding specific substituents to the styryl phenyl ring or modifying the oxadiazolone core—to maximize interaction with a desired biological target. nih.gov
Investigation of Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. Investigating the synergistic potential of this compound derivatives with existing drugs could lead to more effective treatment regimens.
Potential research directions include:
Combination with Chemotherapeutics: A derivative with anticancer properties could be paired with a standard chemotherapeutic agent (e.g., doxorubicin, cisplatin). The oxadiazole derivative might act to overcome drug resistance mechanisms or sensitize cancer cells to the primary drug, potentially allowing for lower, less toxic doses. nih.gov
Combination with Antibiotics: An antibacterial derivative could be co-administered with a traditional antibiotic to combat resistant bacterial strains. The oxadiazole might inhibit an enzyme that the bacteria uses to neutralize the antibiotic, such as β-lactamase.
Combination with Anti-inflammatory Drugs: An anti-inflammatory derivative could be combined with NSAIDs or corticosteroids to achieve a more potent effect or to target different aspects of the inflammatory cascade. nih.gov
Potential Applications in Chemical Biology and Material Science beyond Medicinal Chemistry
The unique structural and electronic properties of the 1,3,4-oxadiazole ring suggest applications beyond traditional pharmacology. researchgate.netmedjchem.com
Chemical Biology:
Chemical Probes: The this compound core can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These tools are invaluable for identifying and visualizing the cellular targets of the molecule, helping to elucidate its mechanism of action.
Biosensors: The conjugated system of the styryl moiety combined with the heterocyclic ring could be exploited to develop fluorescent sensors that "turn on" or change color in the presence of specific metal ions or biomolecules.
Material Science:
Organic Light-Emitting Diodes (OLEDs): 1,3,4-oxadiazole derivatives are known for their electron-transporting properties and thermal stability, making them excellent candidates for use in OLEDs for displays and lighting. researchgate.netmedjchem.com
Corrosion Inhibitors: The nitrogen and oxygen atoms in the oxadiazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion, an application of significant industrial importance. medjchem.com
Novel Polymers: The scaffold can be used as a monomeric unit to build novel polymers with tailored electronic, optical, or thermal properties for advanced material applications.
Q & A
Basic: What are the standard synthetic routes for 5-Styryl-1,3,4-oxadiazol-2(3H)-one?
Methodological Answer:
The compound is typically synthesized via oxidative cyclization of semicarbazones derived from aromatic aldehydes. For example, benzaldehyde semicarbazone is treated with bromine in acetic acid under reflux, with sodium acetate as a base, to form the 1,3,4-oxadiazole core . Styryl groups are introduced via condensation reactions using substituted benzaldehydes in glacial acetic acid. Reaction optimization includes monitoring temperature (70–80°C) and stoichiometric ratios (1:1.2 aldehyde-to-oxadiazole precursor) to achieve yields >60% .
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural confirmation relies on spectral techniques:
- 1H/13C NMR : Signals for styryl protons (δ 6.5–7.8 ppm as doublets) and oxadiazole carbonyl (δ 160–165 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 265 for unsubstituted derivatives) and fragmentation patterns (loss of CO or styryl groups) .
- IR Spectroscopy : C=O stretch at 1720–1750 cm⁻¹ and C=N at 1600–1650 cm⁻¹ .
Advanced: How do substituents on the styryl group influence alkylation efficiency?
Methodological Answer:
Electron-donating groups (e.g., -OCH₃) on the styryl moiety enhance nucleophilic alkylation by stabilizing transition states. For example, allyl halides react with 5-(4-methoxystyryl) derivatives in DMF at 60°C, yielding >75% S-alkylated products. In contrast, electron-withdrawing groups (e.g., -NO₂) reduce yields to ~40% due to decreased electron density at the reaction site . Solvent polarity (DMF > THF) and catalyst choice (e.g., K₂CO₃ vs. NaH) further modulate reactivity .
Advanced: How to resolve contradictions in spectral data for regioisomeric derivatives?
Methodological Answer:
Contradictions arise in distinguishing 2- vs. 5-substituted oxadiazoles. Use 2D NMR (HSQC, HMBC) to correlate carbonyl carbons with adjacent protons. For example, the oxadiazole C=O in 5-substituted derivatives shows HMBC coupling with styryl protons, absent in 2-substituted analogs . Computational methods (DFT-based chemical shift predictions) can validate assignments .
Advanced: What strategies optimize antimicrobial activity in analogs of this compound?
Methodological Answer:
Bioactivity correlates with lipophilicity (logP) and hydrogen-bonding capacity. Derivatives with halogen (Cl, F) or methyl groups at the styryl 4-position show enhanced Gram-positive inhibition (MIC 8–16 µg/mL). Testing follows CLSI M02 standards: Mueller-Hinton agar, 24 h incubation at 37°C, with ciprofloxacin as a positive control .
Advanced: Can computational modeling predict reactivity in cyclization steps?
Methodological Answer:
Yes. DFT calculations (B3LYP/6-31G*) model transition states for oxidative cyclization. Key parameters include bond dissociation energies (C-N vs. C-O) and solvent effects (acetic acid stabilizes intermediates). Simulations align with experimental yields (±5% error) for bromine-mediated cyclization .
Advanced: Why do solvent choices drastically affect synthesis yields?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may deprotonate nucleophiles, reducing alkylation efficiency. For example, benzylation in DMF yields 65% product vs. 85% in acetone due to better stabilization of the oxadiazolate ion . Dielectric constant (ε) and hydrogen-bonding capacity are critical variables .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon. Degradation (≤5% over 6 months) is monitored via HPLC (C18 column, acetonitrile/water 70:30, UV 254 nm) .
Advanced: How do alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) compare?
Methodological Answer:
Microwave irradiation (100°C, 300 W) reduces reaction time from 12 h to 30 min for cyclization steps, with comparable yields (68% vs. 65%). However, scalability is limited due to uneven heating in larger batches .
Advanced: What analytical methods identify and quantify reaction byproducts?
Methodological Answer:
LC-MS/MS in MRM mode detects byproducts (e.g., unreacted semicarbazones or over-alkylated derivatives). For quantification, use external calibration curves (R² >0.99) with internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
